molecular formula C15H21BrN6O B7008671 N-(4-bromo-3-methylphenyl)-2-[(2-tert-butyltetrazol-5-yl)methylamino]acetamide

N-(4-bromo-3-methylphenyl)-2-[(2-tert-butyltetrazol-5-yl)methylamino]acetamide

Cat. No.: B7008671
M. Wt: 381.27 g/mol
InChI Key: KLKKQESQNJXCKQ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[(2-tert-butyltetrazol-5-yl)methylamino]acetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a bromo-substituted phenyl ring, a tetrazole ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[(2-tert-butyltetrazol-5-yl)methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN6O/c1-10-7-11(5-6-12(10)16)18-14(23)9-17-8-13-19-21-22(20-13)15(2,3)4/h5-7,17H,8-9H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKKQESQNJXCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CNCC2=NN(N=N2)C(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-[(2-tert-butyltetrazol-5-yl)methylamino]acetamide typically involves multiple steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Tetrazole Formation: The tert-butyl group is introduced to form the tetrazole ring.

    Amide Formation: The final step involves the formation of the acetamide group through a reaction with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-[(2-tert-butyltetrazol-5-yl)methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[(2-tert-butyltetrazol-5-yl)methylamino]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The tetrazole ring, for example, is known to mimic carboxylate groups, potentially allowing the compound to interact with biological targets that recognize carboxylates.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)-2-[(2-tert-butyltetrazol-5-yl)methylamino]propionamide: Similar structure with a propionamide group instead of an acetamide group.

    N-(4-chloro-3-methylphenyl)-2-[(2-tert-butyltetrazol-5-yl)methylamino]acetamide: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

N-(4-bromo-3-methylphenyl)-2-[(2-tert-butyltetrazol-5-yl)methylamino]acetamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

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